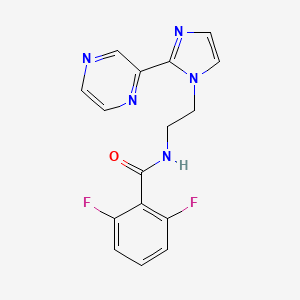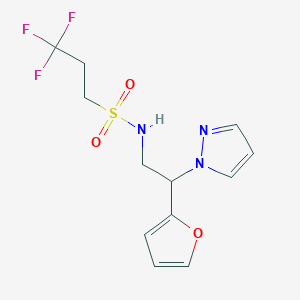![molecular formula C12H10F2N2O2 B2980852 (2Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enamide CAS No. 1394802-91-5](/img/structure/B2980852.png)
(2Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, an organic compound, an inorganic compound, a polymer, etc.).
Synthesis Analysis
Synthesis analysis involves understanding how the compound is made. This could involve a variety of chemical reactions, and often requires specialized knowledge in organic or inorganic chemistry.Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It could involve carrying out various chemical reactions and observing the products.Physical And Chemical Properties Analysis
This involves measuring properties such as the compound’s melting point, boiling point, solubility in various solvents, and its stability under different conditions.Applications De Recherche Scientifique
Chemistry and Biochemistry Applications
- Acrylamide Research : Acrylamide, a compound structurally related to "(2Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enamide", has been extensively studied for its chemistry, biochemistry, and safety. It is used to synthesize polyacrylamide, which has applications in soil conditioning, wastewater treatment, and in the cosmetic, paper, and textile industries. The formation of acrylamide in foods during processing and its potential health effects, including neurotoxicity and carcinogenicity, are areas of significant research interest (Friedman, 2003).
Environmental Science Applications
- Antimicrobial Compounds from Cyanobacteria : Cyanobacterial compounds, including those structurally related to "(2Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enamide", show promising antimicrobial activities against multidrug-resistant bacteria, fungi, and mycobacteria. This highlights the potential of such compounds in addressing antibiotic resistance and developing new pharmaceuticals (Swain, Paidesetty, & Padhy, 2017).
Analytical and Detection Applications
- Biosensor Development : The compound's structural characteristics may facilitate the development of biosensors for detecting acrylamide and related compounds in processed foods. This application is crucial for monitoring food safety, given acrylamide's potential health risks (Pundir, Yadav, & Chhillar, 2019).
Polymer Science Applications
- Polyamide Thin Film Composite Membranes : Adjustments in sublayers of polyamide thin film composite membranes, potentially involving compounds like "(2Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enamide", can tailor the membranes for desalination applications, both in reverse osmosis and forward osmosis processes. This is key to improving water flux, salt rejection, and resistance to fouling and chlorination (Xu et al., 2017).
Toxicity and Health Impact Studies
- Toxicity Studies : Understanding the toxicity of compounds structurally similar to "(2Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enamide" is crucial for assessing their environmental and health impacts. Studies on acrylamide have shown potential neurotoxicity, genotoxicity, carcinogenicity, and reproductive toxicity, emphasizing the need for thorough evaluation of related compounds (Keramat, Lebail, Prost, & Jafari, 2011).
Safety And Hazards
Researchers would also study the compound’s toxicity and potential hazards. This could involve both in vitro tests (for example, seeing if the compound kills cells in a petri dish) and in vivo tests (for example, studying the compound’s effects in animals).
Orientations Futures
Finally, based on all the above information, researchers would suggest future directions for research. This could involve suggesting potential applications for the compound, or further studies to better understand its properties.
Please note that these are general steps and the specific details would depend on the nature of the compound and the focus of the research. For a specific compound like “(2Z)-2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enamide”, you would need to consult the scientific literature or a subject matter expert. If you have access to a university library or a professional researcher, they might be able to help you find more specific information. I hope this general information is helpful!
Propriétés
IUPAC Name |
(Z)-2-cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O2/c13-11(14)7-18-10-3-1-8(2-4-10)5-9(6-15)12(16)17/h1-5,11H,7H2,(H2,16,17)/b9-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RALGGKDEOCQNBR-UITAMQMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)N)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(/C#N)\C(=O)N)OCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyano-3-[4-(2,2-difluoroethoxy)phenyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

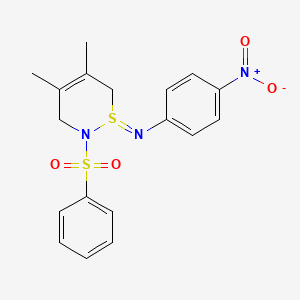
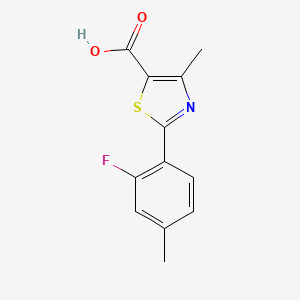
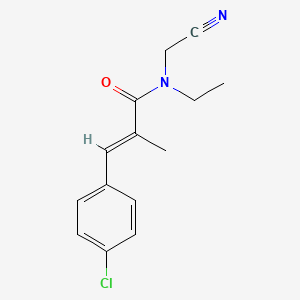
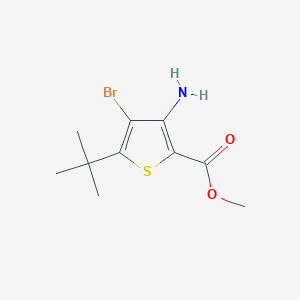
![Tert-butyl 4-[[3-(dimethylamino)pyrazin-2-yl]oxymethyl]piperidine-1-carboxylate](/img/structure/B2980779.png)
![7-(4-chlorophenyl)-1-methyl-8-(o-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2980781.png)
![2-(4-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-isopropylacetamide](/img/structure/B2980783.png)

![N-[1-[6-(2-fluorophenyl)pyridazin-3-yl]pyrrolidin-3-yl]cyclobutanecarboxamide](/img/structure/B2980786.png)
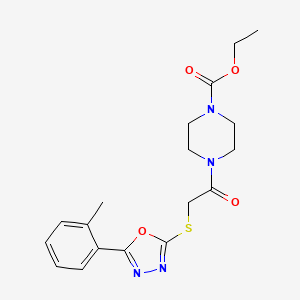
![N-[(8,8-Difluoro-4-bicyclo[5.1.0]octanyl)methyl]oxirane-2-carboxamide](/img/structure/B2980788.png)
![9-bromo-2,5-dithiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2980789.png)
